molecular formula C14H22ClNO2 B1382894 tert-Butyl [4-(2-amino-ethyl)-phenyl]-acetate hydrochloride CAS No. 1965310-08-0

tert-Butyl [4-(2-amino-ethyl)-phenyl]-acetate hydrochloride

Cat. No.: B1382894
CAS No.: 1965310-08-0
M. Wt: 271.78 g/mol
InChI Key: OTTRCOTWSGKNJP-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

tert-Butyl [4-(2-aminoethyl)phenyl]acetate hydrochloride (CAS No. 1965310-08-0) is a synthetic organic compound classified under the phenethylamine derivatives. Its molecular structure integrates three functional groups:

  • A tert-butyl ester moiety (C(C)(C)(C)O-)
  • A phenylacetate backbone with a 4-(2-aminoethyl) substitution
  • A hydrochloride salt at the amine group

The IUPAC name is tert-butyl 2-(4-(2-aminoethyl)phenyl)acetate hydrochloride, with a molecular formula of $$ \text{C}{14}\text{H}{22}\text{ClNO}_2 $$ and a molar mass of 271.79 g/mol. Synonyms include:

  • 4-(2-Aminoethyl)phenylacetic acid tert-butyl ester hydrochloride
  • [4-(2-Aminoethyl)phenyl]acetic acid 1,1-dimethylethyl ester hydrochloride

Structural Features

  • Phenethylamine Core : The compound retains the phenethylamine backbone ($$ \text{C}6\text{H}5\text{CH}2\text{CH}2\text{NH}_2 $$), critical for interactions with biological targets.
  • Ester Group : The tert-butyl ester enhances lipophilicity, improving membrane permeability.
  • Hydrochloride Salt : Stabilizes the amine group, ensuring solubility in polar solvents.
Property Value Source
Molecular Formula $$ \text{C}{14}\text{H}{22}\text{ClNO}_2 $$
CAS Registry 1965310-08-0
Purity (Commercial) ≥96%

Discovery and Development Timeline

The compound emerged in the early 21st century as a versatile intermediate in pharmaceutical syntheses. Key milestones include:

  • 2000s : Initial synthesis protocols using hydrogenation of N-BOC-protected precursors (e.g., $$ \text{N-BOC-4-aminophenylacetonitrile} $$) with Raney nickel catalysts.
  • 2010s : Optimization of solid-phase peptide synthesis (SPPS) techniques, enabling integration into non-hydrolyzable phosphoserine mimetics.
  • 2020s : Commercial availability from suppliers like J & W Pharmlab and MolCore, driven by demand in neurological drug research.

Patent Activity

A 2019 patent (WO2020055976A1) highlighted its use in synthesizing thienotriazolodiazepine derivatives for kinase inhibition, underscoring its role in anticancer drug development.

Significance in Contemporary Chemical Research

This compound is pivotal in three domains:

  • Pharmaceutical Intermediates : Serves as a precursor for dopamine receptor agonists and serotonin reuptake inhibitors due to its phenethylamine scaffold.
  • Peptide Chemistry : Facilitates side-chain modifications in peptides, particularly for stabilizing phosphate mimics in signal transduction studies.
  • Material Science : Acts as a monomer in specialty polymers, enhancing thermal stability in coatings.

Research Case Study

In 2023, a team utilized tert-butyl [4-(2-aminoethyl)phenyl]acetate hydrochloride to synthesize a cAMP-dependent protein kinase regulatory subunit analog. The tert-butyl group enabled selective deprotection during SPPS, achieving 79% yield in final peptide isolation.

Properties

IUPAC Name

tert-butyl 2-[4-(2-aminoethyl)phenyl]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.ClH/c1-14(2,3)17-13(16)10-12-6-4-11(5-7-12)8-9-15;/h4-7H,8-10,15H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTTRCOTWSGKNJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC=C(C=C1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl [4-(2-amino-ethyl)-phenyl]-acetate hydrochloride typically involves the reaction of tert-butyl acetate with 4-(2-amino-ethyl)phenol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The final product is then converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction parameters to ensure consistency and quality. The purification process includes crystallization and filtration to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl [4-(2-amino-ethyl)-phenyl]-acetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl [4-(2-amino-ethyl)-phenyl]-acetate hydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in various analytical techniques to study reaction mechanisms and kinetics.

Biology

In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It serves as a model compound in enzyme kinetics and binding studies.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It is used in the development of new drugs and as a reference compound in pharmacological studies.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl [4-(2-amino-ethyl)-phenyl]-acetate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the phenyl-acetate moiety can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

(i) tert-Butyl 2-[(Cyclopropylmethyl)amino]acetate Hydrochloride (CAS: 1909327-88-3)

  • Structural Divergence: Replaces the phenylacetate group with a cyclopropylmethyl-aminoacetate moiety.
  • Applications : Valued in drug development for improving metabolic stability and receptor binding via the cyclopropyl group .
  • Purity : ≥95%, emphasizing reliability in pharmaceutical synthesis .

(ii) tert-Butyl 3-[4-(2-Amino-ethyl)-phenyl]-propionate Hydrochloride (CAS: 116856-71-4)

  • Structural Divergence : Features a propionate chain (CH₂CH₂COO-) instead of acetate (CH₂COO-), altering steric and electronic properties.
  • Molecular Weight: 285.81 g/mol (vs. ~269.8 g/mol for the target compound, estimated from formula C₁₄H₂₁NO₂·HCl) .

(iii) Ethyl 2-(4-(Aminomethyl)phenyl)acetate Hydrochloride (CAS: 17841-69-9)

  • Structural Divergence: Substitutes tert-butyl with ethyl ester and places the amino group on a methyl branch.
  • Similarity Score : 0.76 (based on Tanimoto coefficient), indicating moderate structural overlap .

Physicochemical and Functional Comparisons

Table 1: Key Attributes of Comparative Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
tert-Butyl [4-(2-amino-ethyl)-phenyl]-acetate HCl N/A C₁₄H₂₁NO₂·HCl (est.) ~269.8 Phenylacetate, tert-butyl, aminoethyl Intermediate (discontinued)
tert-Butyl 2-[(cyclopropylmethyl)amino]acetate HCl 1909327-88-3 C₁₀H₂₀ClNO₂ 229.73 Cyclopropylmethyl, aminoacetate Drug development, material science
tert-Butyl 3-[4-(2-amino-ethyl)-phenyl]-propionate HCl 116856-71-4 C₁₅H₂₃NO₂·HCl 285.81 Phenylpropionate, tert-butyl Synthetic intermediate
Ethyl 2-(4-(aminomethyl)phenyl)acetate HCl 17841-69-9 C₁₁H₁₆ClNO₂ 229.71 Ethyl ester, aminomethylphenyl Enzyme inhibition studies

Research and Application Insights

  • Bioactivity Potential: The target compound’s phenylacetate core may offer π-π stacking interactions in drug-receptor binding, whereas the cyclopropylmethyl analogue (CAS: 1909327-88-3) provides enhanced metabolic stability due to ring strain .
  • Solubility : Hydrochloride salts of these compounds generally exhibit improved aqueous solubility compared to free bases, critical for in vitro assays .
  • Synthetic Utility : The discontinued status of the target compound contrasts with the commercial availability of analogues like CAS: 1909327-88-3, which is prioritized in high-throughput pharmaceutical pipelines.

Biological Activity

tert-Butyl [4-(2-amino-ethyl)-phenyl]-acetate hydrochloride (tBEPA.HCl) is a compound characterized by its unique molecular structure, which includes a tert-butyl group, an aromatic ring with an aminoethyl substituent, and an acetate functional group. Despite its potential applications in various fields, including medicinal chemistry and organic synthesis, comprehensive studies on its biological activity remain limited.

  • Molecular Formula : C14H22ClNO2
  • Molecular Weight : 273.79 g/mol
  • Structure : The presence of the aminoethyl group suggests potential for hydrogen bonding with biological molecules, while the phenyl-acetate moiety may interact with hydrophobic regions of proteins, influencing their function and activity.

The biological activity of tBEPA.HCl can be hypothesized based on its structural features:

  • Hydrogen Bonding : The aminoethyl group can form hydrogen bonds with various biological targets, potentially modulating enzyme activities and biochemical pathways.
  • Hydrophobic Interactions : The phenyl-acetate moiety may interact with hydrophobic areas in proteins, affecting their conformation and function, which could lead to alterations in cellular processes.

Potential Biological Activities

While specific biological activities of tBEPA.HCl have not been extensively documented, related compounds suggest several possible effects:

  • Antiproliferative Activity : Compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines. For instance, certain benzo[b]furan derivatives displayed enhanced selectivity and potency against human cancer cells .
  • Enzyme Modulation : The compound may influence enzyme activities through its interactions with specific molecular targets, as seen in studies involving similar phenolic compounds.

Research Findings and Case Studies

Currently, there is a lack of direct studies specifically focusing on tBEPA.HCl. However, the following points summarize relevant findings from related compounds:

CompoundActivityCell LineIC50 (µM)
Benzo[b]furan derivativeAntiproliferativeHAAECs0.56
Combretastatin-A4Tubulin polymerization inhibitionVarious cancer lines1.0
L-γ-methyleneglutamic acid amidesGrowth inhibitionMCF-7, SK-BR-3, MDA-MB-231Not specified

These findings indicate that compounds structurally related to tBEPA.HCl may possess significant biological activities that warrant further investigation into their pharmacological potential.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl [4-(2-amino-ethyl)-phenyl]-acetate hydrochloride
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tert-Butyl [4-(2-amino-ethyl)-phenyl]-acetate hydrochloride

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